2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide
Description
2-Ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group linked to a 2-hydroxy-2-(thiophen-3-yl)ethylamine moiety. The thiophene ring, a sulfur-containing heterocycle, enhances lipophilicity and may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-14-6-4-3-5-12(14)15(18)16-9-13(17)11-7-8-20-10-11/h3-8,10,13,17H,2,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHDYHBFFYXXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with an alcohol.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The thiophene ring makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug or biochemical tool.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide, the following structurally related benzamide derivatives are analyzed (Table 1):
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Structural Analysis
- Substituent Positionality: The 2-ethoxy group in the target compound distinguishes it from analogs like Rip-B (unsubstituted benzamide) and T-67 (unsubstituted benzamide with a 4-methoxyphenyl group).
- Heterocyclic Moieties : The thiophen-3-yl group offers a distinct electronic profile compared to indole (N-[2-(1H-indol-3-yl)ethyl]benzamide) or thiazole (3-ethoxy-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide). Thiophene’s lower basicity and smaller size may favor interactions with hydrophobic receptor pockets .
Pharmacological and Functional Insights
- Dopamine Receptor Affinity: highlights that benzamides with thiophene substituents exhibit selectivity for D3 over D2 dopamine receptors.
- Antiparasitic Activity : N-[2-(1H-Indol-3-yl)ethyl]benzamide demonstrates antimalarial properties by interfering with Plasmodium synchronization . While the target compound lacks an indole ring, its thiophene moiety may confer similar activity through alternate mechanisms.
- Enzyme Inhibition : 5-Bromo-2-hydroxy-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide was used in crystallographic studies of FAD-dependent oxidoreductases . The target compound’s hydroxy and ethoxy groups could similarly modulate enzyme binding.
Biological Activity
2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide (CAS No. 1251615-19-6) is an organic compound characterized by a unique structure that includes a benzamide core, an ethoxy group, a hydroxyethyl substituent, and a thiophene ring. This combination of functional groups suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- Benzamide Core : Known for various pharmacological activities.
- Ethoxy Group : May enhance lipophilicity and bioavailability.
- Hydroxyethyl Substituent : Potentially involved in hydrogen bonding interactions.
- Thiophene Ring : Contributes to π-π interactions, influencing binding affinity.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring may facilitate interactions through π-stacking and hydrogen bonding, which are critical in drug-receptor binding dynamics.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | MIC = 32 μg/mL against E. coli | |
| Compound B | Inhibition of S. aureus at 16 μg/mL |
Anticancer Properties
The benzamide structure is frequently associated with anticancer activity. Preliminary data suggest that this compound may inhibit cancer cell proliferation, with IC50 values comparable to established anticancer agents.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound exhibited selectivity towards malignant cells compared to normal fibroblasts.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases.
Comparative Analysis with Similar Compounds
Comparative studies with other thiophene and benzamide derivatives highlight the unique biological profile of this compound.
| Compound Type | Example | Biological Activity |
|---|---|---|
| Thiophene Derivative | Suprofen | Anti-inflammatory |
| Benzamide Derivative | Indomethacin | Anticancer/Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
